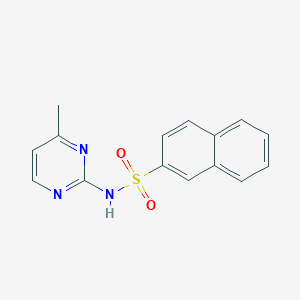
N-(4-methyl-2-pyrimidinyl)-2-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-2-pyrimidinyl)-2-naphthalenesulfonamide, also known as MPNS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPNS is a sulfonamide derivative that has been found to exhibit a range of interesting biochemical and physiological effects, making it an ideal candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-(4-methyl-2-pyrimidinyl)-2-naphthalenesulfonamide is not fully understood, but it is thought to involve the binding of the compound to specific targets such as protein kinases. This binding can lead to inhibition of the target enzyme, which can have downstream effects on various signaling pathways.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyrimidinyl)-2-naphthalenesulfonamide has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines. Additionally, N-(4-methyl-2-pyrimidinyl)-2-naphthalenesulfonamide has been found to inhibit the growth of various bacteria and fungi, making it a potential antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methyl-2-pyrimidinyl)-2-naphthalenesulfonamide in lab experiments is its high selectivity for certain targets such as protein kinases. This can allow for more precise manipulation of specific signaling pathways. However, one limitation of using N-(4-methyl-2-pyrimidinyl)-2-naphthalenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-(4-methyl-2-pyrimidinyl)-2-naphthalenesulfonamide. For example, further investigation into the compound's mechanism of action could lead to the development of more selective inhibitors of specific protein kinases. Additionally, N-(4-methyl-2-pyrimidinyl)-2-naphthalenesulfonamide could be further explored as a potential antimicrobial agent, particularly in the context of drug-resistant infections. Finally, the use of N-(4-methyl-2-pyrimidinyl)-2-naphthalenesulfonamide as a fluorescent probe for the detection of protein kinase activity could be expanded to other signaling pathways and cellular processes.
Synthesemethoden
The synthesis of N-(4-methyl-2-pyrimidinyl)-2-naphthalenesulfonamide typically involves the reaction of 2-naphthalenesulfonyl chloride with 4-methyl-2-aminopyrimidine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-2-pyrimidinyl)-2-naphthalenesulfonamide has been shown to be a useful tool in various scientific research applications. For example, it has been used as a fluorescent probe for the detection of protein kinase activity in vitro. Additionally, N-(4-methyl-2-pyrimidinyl)-2-naphthalenesulfonamide has been used as a selective inhibitor of the protein kinase CK2, which has implications for the treatment of cancer and other diseases.
Eigenschaften
Molekularformel |
C15H13N3O2S |
|---|---|
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
N-(4-methylpyrimidin-2-yl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C15H13N3O2S/c1-11-8-9-16-15(17-11)18-21(19,20)14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,1H3,(H,16,17,18) |
InChI-Schlüssel |
ITTPKCDBJRHVHK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Löslichkeit |
28.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B289574.png)
![2-Amino-3-[(2,3-dichlorobenzylidene)amino]-2-butenedinitrile](/img/structure/B289583.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289587.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide](/img/structure/B289597.png)
![2-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B289612.png)
![1-Methyl-6-(phenylcarbamoyl)-4,5,6-trihydrothiazolo[3,2-a][1,5]benzodiazepine-11-ium](/img/structure/B289613.png)
![6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289616.png)
![4-methyl-N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289617.png)
![N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289618.png)




